molecular formula C10H8FNO B1457006 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one CAS No. 1341603-45-9

8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one

Cat. No. B1457006
M. Wt: 177.17 g/mol
InChI Key: PGNIECNKGRCCBK-UHFFFAOYSA-N
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Description

8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one is a heterocyclic compound with a quinoline core. Its chemical structure consists of a quinolinone ring fused with a six-membered dihydroquinoline ring. The presence of a fluorine atom at position 8 and a methyl group at position 6 adds specificity to its properties.



Synthesis Analysis

The synthetic methods for obtaining this compound vary, but some common approaches include cyclization reactions involving appropriate precursors. Researchers have explored both traditional and novel synthetic routes to access 8-fluoro-6-methyl-1,2-dihydroquinolin-2-one. These methods often involve the introduction of fluorine and methyl substituents onto the quinoline scaffold.



Molecular Structure Analysis

The molecular formula of 8-fluoro-6-methyl-1,2-dihydroquinolin-2-one is C₁₁H₉FN₂O . Its three-dimensional structure reveals the fused ring system, with the fluorine atom positioned at the eighth carbon and the methyl group at the sixth carbon. The tautomeric forms of the carbonyl groups (CH₂-3 and NH) within the quinoline moiety contribute to its dynamic behavior.



Chemical Reactions Analysis

The reactivity of 8-fluoro-6-methyl-1,2-dihydroquinolin-2-one depends on its functional groups. It can participate in various reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its behavior in the presence of different reagents and catalysts.



Physical And Chemical Properties Analysis


  • Melting Point : The melting point of 8-fluoro-6-methyl-1,2-dihydroquinolin-2-one lies within a specific temperature range, which can vary based on the crystalline form.

  • Solubility : Its solubility properties in various solvents impact its practical applications.

  • Stability : Stability under different conditions (light, temperature, pH) is crucial for storage and handling.


Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 8-fluoro-6-methyl-1,2-dihydroquinolin-2-one in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific hazards, toxicity, and environmental impact need further investigation.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or lead compound.

  • Derivatives : Explore modifications to enhance its properties.

  • Synthetic Routes : Develop efficient and scalable synthetic methods.

  • Structure-Activity Relationships : Understand how structural changes affect its activity.


properties

IUPAC Name

8-fluoro-6-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNIECNKGRCCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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